Kras G13D-IN-1 -

Kras G13D-IN-1

Catalog Number: EVT-12501844
CAS Number:
Molecular Formula: C43H45ClF4N8O2
Molecular Weight: 817.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kras G13D-IN-1 is a targeted inhibitor specifically designed to interact with the mutant form of the Kirsten rat sarcoma viral oncogene homolog, known as KRAS G13D. This mutation is commonly associated with various cancers, particularly colorectal cancer, and is known to contribute to tumorigenesis by continuously activating downstream signaling pathways. The development of Kras G13D-IN-1 aims to selectively inhibit this mutant form, providing a potential therapeutic avenue for patients with KRAS G13D mutations.

Source and Classification

Kras G13D-IN-1 is classified as a small molecule inhibitor. Its design is based on structure-based drug discovery techniques that focus on the unique conformational states of the KRAS G13D protein. The compound has been synthesized and characterized in various research studies that explore its binding affinity and selectivity towards the mutant KRAS compared to the wild-type variant .

Synthesis Analysis

Methods and Technical Details

The synthesis of Kras G13D-IN-1 involves several key steps, utilizing advanced organic chemistry techniques. Initial approaches included virtual screening of commercially available compounds, followed by modifications to enhance selectivity and potency.

  1. Initial Screening: A virtual screen was conducted using amino-substituted carboxylic acids, focusing on their ability to bind to the KRAS G13D mutant.
  2. Structural Modifications: Subsequent iterations involved substituting various moieties, such as replacing tetrahydroisoquinoline with other groups to optimize binding characteristics.
  3. Cocrystallization: Successful cocrystallization of Kras G13D-IN-1 with the KRAS G13D protein provided insights into its binding interactions and conformational preferences .

The final synthetic route typically includes steps such as Boc protection, Suzuki coupling, and ester hydrolysis, leading to the formation of the active compound.

Molecular Structure Analysis

Structure and Data

Kras G13D-IN-1 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with the KRAS G13D protein.

  • Key Features: The compound contains a piperazine moiety linked via an acrylamide group, which is crucial for establishing a salt bridge with the D13 side chain of KRAS G13D.
  • Conformational States: Structural analysis through crystallography has revealed distinct conformations of the KRAS G13D protein when bound to Kras G13D-IN-1, highlighting its selective targeting mechanism .
Chemical Reactions Analysis

Reactions and Technical Details

Kras G13D-IN-1 undergoes specific chemical interactions upon binding to KRAS G13D:

  1. Binding Mechanism: The inhibitor forms a stable complex with KRAS G13D through non-covalent interactions such as hydrogen bonds and ionic interactions.
  2. Conformational Changes: Binding induces conformational changes in the KRAS protein that stabilize its inactive GDP-bound state, thereby inhibiting downstream signaling pathways .

The efficacy of these reactions has been quantitatively assessed through in vitro assays that measure binding affinity and selectivity against wild-type KRAS.

Mechanism of Action

Process and Data

The mechanism by which Kras G13D-IN-1 exerts its therapeutic effects involves several steps:

  1. Inhibition of GTPase Activity: By binding to the mutant form of KRAS, Kras G13D-IN-1 effectively inhibits its intrinsic GTPase activity, preventing the conversion of active GTP-bound KRAS to its inactive GDP-bound form.
  2. Signal Transduction Interference: This inhibition disrupts downstream signaling pathways associated with cell proliferation and survival, particularly those mediated by RAF kinases .
  3. Selectivity Over Wild-Type: The design of Kras G13D-IN-1 emphasizes selectivity for the mutant form over wild-type KRAS, minimizing potential off-target effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kras G13D-IN-1 possesses distinct physical and chemical properties that contribute to its functionality:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in DMSO and other organic solvents; limited solubility in water.
  • Stability: Exhibits stability under physiological conditions but may require specific storage conditions to maintain potency over time.

These properties are crucial for its formulation as a therapeutic agent.

Applications

Scientific Uses

Kras G13D-IN-1 is primarily being investigated for its potential applications in cancer therapy:

  • Targeted Therapy for Colorectal Cancer: Given its specificity for the KRAS G13D mutation, it represents a promising candidate for treating colorectal cancers harboring this mutation.
  • Research Tool: It serves as a valuable tool for studying KRAS-related signaling pathways and understanding resistance mechanisms in cancer therapies targeting other pathways.

Properties

Product Name

Kras G13D-IN-1

IUPAC Name

(E)-1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(8S)-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]-3-(9-azatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-6-yl)prop-2-en-1-one

Molecular Formula

C43H45ClF4N8O2

Molecular Weight

817.3 g/mol

InChI

InChI=1S/C43H45ClF4N8O2/c1-24-18-42(11-5-12-55(42)19-24)23-58-41-51-38-30(17-32(44)35(37(38)45)39-36(43(46,47)48)25(2)16-33(49)50-39)40(52-41)56-15-14-54(20-26(56)3)34(57)9-8-27-6-4-7-29-28-10-13-53(21-28)22-31(27)29/h4,6-9,16-17,26,28H,1,5,10-15,18-23H2,2-3H3,(H2,49,50)/b9-8+/t26-,28?,42-/m0/s1

InChI Key

VALDJEIZODIXIN-UKTBRIRYSA-N

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC56CCCN5CC(=C)C6)C(=O)C=CC7=C8CN9CCC(C9)C8=CC=C7

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@]56CCCN5CC(=C)C6)C(=O)/C=C/C7=C8CN9CCC(C9)C8=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.